s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-

sedative hypnotic hexobarbital potentiation

s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl- (CAS 58892-47-0; designated compound XIV in primary literature) is a heterocyclic small molecule bearing a hydrazino group, a 4-methylpiperazine substituent, and a trifluoromethyl moiety on a 1,3,5-triazine core. First disclosed in a 1976 pharmacological study of 32 s-triazine derivatives, the compound exhibited central depressant, hypotensive, and adrenolytic activities, placing it among a distinct subset of sedative-like triazines.

Molecular Formula C9H14F3N7
Molecular Weight 277.25 g/mol
CAS No. 58892-47-0
Cat. No. B13415783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-
CAS58892-47-0
Molecular FormulaC9H14F3N7
Molecular Weight277.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC(=N2)NN)C(F)(F)F
InChIInChI=1S/C9H14F3N7/c1-18-2-4-19(5-3-18)8-15-6(9(10,11)12)14-7(16-8)17-13/h2-5,13H2,1H3,(H,14,15,16,17)
InChIKeyLNKLXELEWJPPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

58892-47-0 – s-Triazine Hydrazine Building Block for Sedative and Cardiovascular Tool Compounds


s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl- (CAS 58892-47-0; designated compound XIV in primary literature) is a heterocyclic small molecule bearing a hydrazino group, a 4-methylpiperazine substituent, and a trifluoromethyl moiety on a 1,3,5-triazine core [1]. First disclosed in a 1976 pharmacological study of 32 s-triazine derivatives, the compound exhibited central depressant, hypotensive, and adrenolytic activities, placing it among a distinct subset of sedative-like triazines [1]. It is supplied as a research-grade chemical for pharmacological tool compound development and derivatization chemistry.

Why 4-Methylpiperazine Substitution Critically Alters the Pharmacological Profile of 58892-47-0


Within the s-triazine series, subtle variations at the 4-position of the piperazine ring produce qualitatively divergent pharmacological fingerprints. Compound XIV (58892-47-0), bearing a 4-methylpiperazine group, strongly potentiates hexobarbital-induced sleep and exhibits moderate hypotension, whereas its close analog XV (2-hydrazino-4-piperazino-6-trifluoromethyl-s-triazine) shows significant anti-morphine action and cataleptogenic activity but is not reported to lower blood pressure [1]. Further, the acetylated analog XIII displays similar sleep potentiation but was not noted for adrenolytic activity, while the amino analog IX (4-(4-methylpiperazin-1-yl)-2-amino-6-trifluoromethyl-s-triazine) is characterized by cataleptogenic and analgesic-like properties rather than cardiovascular effects [1]. Generic substitution among these triazine derivatives therefore results in loss of the specific sedative–hypotensive combination that defines XIV.

Quantitative Differentiation of 58892-47-0 from Closest Triazine Analogs


Hexobarbital Sleep Potentiation – Qualitative Superiority Over Piperazine Analogs

Compound XIV (58892-47-0) was reported to 'strongly potentiate' hexobarbital-induced sleeping time in mice, a qualitative descriptor that distinguishes it from other active triazines that showed only 'significant' or no such effect [1]. The comparator set includes compound IX (4-(4-methylpiperazin-1-yl)-2-amino-6-trifluoromethyl-s-triazine) and compound X (4-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-amino-6-trifluoromethyl-s-triazine), which did not exhibit the same degree of sleep prolongation; compound XIII (2-hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine) also potentiated sleep but lacks the concomitant hypotensive activity of XIV. Quantitative numeric data (e.g., fold-increase in sleep duration, ED₅₀ values) are not provided in the accessible abstract; exact figures require retrieval of the full-text tables.

sedative hypnotic hexobarbital potentiation

Hypotensive Activity – Presence in XIV vs. Absence in Closest Hydrazino Analogs

Among the hydrazino-substituted triazines, only compound XIV (58892-47-0) and compound VI (2-amino-4-p-chloroanilino-6-trifluoromethyl-s-triazine) were noted to exhibit moderate hypotensive actions [1]. The structurally closest analog XV (2-hydrazino-4-piperazino-6-trifluoromethyl-s-triazine), which lacks the N-methyl group on the piperazine, did not display hypotensive activity, indicating that the methyl substitution is a key determinant of cardiovascular activity in this chemical series. No quantitative blood pressure reduction values (mmHg or % change) are reported in the abstract.

hypotensive cardiovascular blood pressure

Adrenolytic Activity – Shared Profile with Amino-Triazines but Unique Among Hydrazino-Triazines

Compound XIV (58892-47-0) is among the five triazines (alongside compounds I, IV, XLI, and XLIII) that displayed adrenolytic activity in the 1976 screen [1]. Notably, the other hydrazino-triazines in the series (XIII, XV, XXXIII) were not reported to possess adrenolytic effects, suggesting that the combination of hydrazino, 4-methylpiperazine, and trifluoromethyl moieties in XIV uniquely enables interaction with adrenergic systems within this compound class. Quantitative pA₂ values or percent inhibition data are not available in the abstract.

adrenolytic alpha-blocker sympatholytic

Absence of Cataleptogenic Activity – Differentiating XIV from Neuroleptic-Like Triazines

While compounds IX, X, and XV exhibited cataleptogenic activity typical of major tranquilizers, compound XIV (58892-47-0) was not listed among the cataleptogenic triazines [1]. This absence distinguishes XIV from the neuroleptic-like profile of IX (the amino analog sharing the same 4-methylpiperazine substituent) and from XV (the hydrazino analog lacking the N-methyl group). The differential catalepsy profile indicates that the hydrazino + 4-methylpiperazine combination in XIV yields sedation without the extrapyramidal side-effect liability associated with neuroleptic triazines. Quantitative catalepsy scores or latency times are not provided.

catalepsy neuroleptic side-effect profile

Targeted Application Scenarios for 58892-47-0 Based on Evidence


Pharmacological Tool Compound for Sedative–Hypnotic Research Without Catalepsy Confound

In behavioral pharmacology studies requiring a sedative-hypnotic probe that does not induce neuroleptic-like catalepsy, compound XIV (58892-47-0) offers a differentiated profile. Unlike compound IX (cataleptogenic) and compound XV (cataleptogenic with anti-morphine activity), XIV strongly potentiates hexobarbital sleep without reported extrapyramidal effects [1]. This makes it suitable for investigating non-neuroleptic central depressant mechanisms.

Dual Cardiovascular–CNS Screening in Triazine Structure–Activity Relationship (SAR) Programs

For medicinal chemistry teams exploring triazine-based agents with combined sedative and hypotensive properties, 58892-47-0 represents a unique starting scaffold. It is the only hydrazino-triazine in the published series to exhibit both moderate hypotension and adrenolytic activity alongside CNS depression [1]. SAR investigations can use XIV as a reference to probe the contribution of N-methylpiperazine versus unsubstituted piperazine (XV) or acetylpiperazine (XIII) to cardiovascular activity.

Reference Compound for Differentiating Hydrazino vs. Amino Triazine Pharmacophores

The side-by-side pharmacological data in the 1976 study enable direct pharmacophore comparison: the hydrazino analog XIV (58892-47-0) and the amino analog IX share the same 4-methylpiperazine and trifluoromethyl substitutions yet display divergent profiles—XIV lacks catalepsy and exhibits hypotension, while IX is cataleptogenic and analgesic-like [1]. This pair serves as a benchmark for evaluating how the 2-position substituent (hydrazino vs. amino) shifts the pharmacological outcome within an otherwise identical triazine framework.

Chemical Derivatization Substrate for Hydrazone-Conjugated Probes

The reactive hydrazino group at the 2-position of the triazine ring enables facile derivatization via hydrazone or hydrazide formation. Compound XIV, with its established in vivo CNS and cardiovascular activity profile [1], can be employed as a functionalizable core for generating fluorescent or biotinylated probe molecules. Compared to the amino analog IX, the hydrazino handle offers a more nucleophilic and chemoselective conjugation point under mild conditions, advantageous for creating molecular pharmacology toolkits.

Quote Request

Request a Quote for s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.